molecular formula C11H17BrClN B8181387 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B8181387
M. Wt: 278.61 g/mol
InChI Key: IGZCBQXYWVFMPR-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a halogenated amine salt featuring a 3-bromophenyl group attached to a propan-1-amine backbone with two methyl substituents at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

1-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-11(2,3)10(13)8-5-4-6-9(12)7-8;/h4-7,10H,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZCBQXYWVFMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Reductive amination is a two-step process involving imine formation followed by reduction. For this compound, the ketone precursor 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one (CAS 2416-02-6) reacts with ammonia or dimethylamine in the presence of a reducing agent.

Procedure:

  • Imine Formation :

    • The ketone (1.0 equiv) is combined with excess ammonium acetate (3.0 equiv) in dichloroethane (DCE) or tetrahydrofuran (THF) under inert atmosphere.

    • Acetic acid (1–2 equiv) is added to catalyze imine formation.

  • Reduction :

    • Sodium triacetoxyborohydride (STAB, 1.5–2.0 equiv) is added at 0–25°C.

    • Reaction progress is monitored via TLC or GC-MS, typically completing within 4–24 hours.

  • Workup :

    • The mixture is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).

    • The free amine is converted to the hydrochloride salt using HCl gas in ethanol.

Key Data:

ParameterValue/DetailSource
Yield70–85%
Purity>95% (HPLC)
Reaction Time12–24 hours

Advantages : High chemoselectivity, compatibility with electron-deficient amines.
Limitations : Requires anhydrous conditions; STAB is moisture-sensitive.

Nucleophilic Substitution of Halogenated Precursors

Reaction Overview

This method involves displacing a halogen (e.g., chloride) in a propanamine derivative with dimethylamine. The precursor 3-chloro-2,2-dimethylpropan-1-amine hydrochloride (CAS 1803588-46-6) is brominated to introduce the 3-bromophenyl group.

Procedure:

  • Bromination :

    • The chloroamine (1.0 equiv) is treated with HBr (48% aqueous, 3.0 equiv) in acetic acid at 80°C for 6–8 hours.

  • Substitution :

    • The intermediate bromo compound reacts with dimethylamine (2.0 equiv) in THF at 60°C for 12 hours.

  • Isolation :

    • The product is extracted with DCM, washed with brine, and crystallized from ethanol/HCl.

Key Data:

ParameterValue/DetailSource
Yield65–75%
Purity90–95% (NMR)
Reaction Time18–24 hours

Advantages : Scalable for industrial production.
Limitations : Requires hazardous HBr; potential overalkylation side products.

Grignard Reaction Followed by Reductive Amination

Reaction Overview

A Grignard reagent derived from 3-bromophenylmagnesium bromide reacts with a nitrile or ketone, followed by reductive amination to introduce the amine group.

Procedure:

  • Grignard Formation :

    • 3-Bromophenylmagnesium bromide (1.2 equiv) is prepared in THF under argon.

  • Addition to Nitrile :

    • The Grignard reagent reacts with 2,2-dimethylpropanenitrile (1.0 equiv) at −78°C, then warmed to room temperature.

  • Reduction :

    • The intermediate imine is reduced with NaBH₄ (2.0 equiv) in methanol.

  • Salt Formation :

    • The amine is treated with HCl in ethanol to yield the hydrochloride salt.

Key Data:

ParameterValue/DetailSource
Yield60–70%
Purity85–90% (GC-MS)
Reaction Time8–12 hours

Advantages : High functional group tolerance.
Limitations : Sensitive to moisture; requires cryogenic conditions.

Catalytic Hydrogenation of Nitriles

Reaction Overview

A nitrile precursor (3-bromophenyl)-2,2-dimethylpropanenitrile is hydrogenated to the primary amine, followed by methylation and salt formation.

Procedure:

  • Hydrogenation :

    • The nitrile (1.0 equiv) is hydrogenated over Raney Ni (10 wt%) at 50–100 psi H₂ in ethanol at 80°C.

  • Methylation :

    • The primary amine reacts with methyl iodide (2.0 equiv) and K₂CO₃ in DMF at 60°C.

  • Purification :

    • The product is isolated via acid-base extraction and crystallized as the hydrochloride.

Key Data:

ParameterValue/DetailSource
Yield50–60%
Purity80–85% (HPLC)
Reaction Time24–48 hours

Advantages : Utilizes inexpensive catalysts.
Limitations : Low yields due to overmethylation; requires high-pressure equipment.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageKey Limitation
Reductive Amination70–85>95High selectivityMoisture-sensitive reagents
Nucleophilic Sub.65–7590–95ScalabilityHazardous HBr usage
Grignard/Reduction60–7085–90Functional group toleranceCryogenic conditions required
Catalytic Hydrogen.50–6080–85Low-cost catalystsOvermethylation side reactions

Industrial-Scale Considerations

  • Reductive amination is preferred for large-scale synthesis due to its balance of yield and purity.

  • Solid-supported reagents (e.g., polymer-bound STAB) simplify purification and reduce waste.

  • Process Optimization :

    • Use of flow chemistry for imine formation reduces reaction time.

    • In-situ generation of HCl gas improves salt crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Chemistry

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride serves as a building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules, making it valuable in chemical research.

Biology

The compound is investigated for its interactions with various biological targets, particularly neurotransmitter receptors. Preliminary studies suggest significant binding affinity to serotonin and dopamine receptors, indicating potential implications in mood regulation and anxiety disorders.

Neurotransmitter Receptor Interactions

Research indicates that this compound may influence neurotransmission dynamics by interacting with:

  • Serotonin receptors : Potentially affecting mood and anxiety levels.
  • Dopamine receptors : Implications for reward pathways and motor control.

Pharmaceutical Development

Due to its biological activity, 1-(3-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is considered a lead compound for developing new medications targeting neurological disorders. It has been evaluated for:

  • Anxiolytic potential : In vivo studies using models like the elevated plus maze have shown reduced anxiety-like behavior in subjects treated with similar compounds.
  • Neuroprotective effects : Initial findings suggest it may reduce neuronal apoptosis in neurotoxic environments.

Anxiolytic Effects

A case study involving rodent models demonstrated that administration of compounds structurally similar to 1-(3-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride led to notable reductions in anxiety-like behaviors compared to control groups. These findings underscore the potential anxiolytic properties of this compound.

Neuroprotective Activity

In vitro studies have suggested that this compound can mitigate apoptosis in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegeneration, warranting further exploration in therapeutic contexts.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The bromine atom and the amine group play crucial roles in its binding affinity and activity. The compound may modulate the release of neurotransmitters such as dopamine and serotonin, influencing neurological pathways and potentially exhibiting psychoactive effects.

Comparison with Similar Compounds

Halogen Substitution and Positional Isomerism

The position and type of halogen substituents significantly influence electronic properties and bioactivity:

Compound Name Halogen (Position) Amine Structure Molecular Weight (g/mol) Key Findings/Applications Evidence ID
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine HCl Br (3-position) 2,2-dimethylpropan-1-amine ~278.62 (estimated) Likely intermediate for monoamine transporter agents N/A
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl F (4-position) 2-methylpropan-2-amine 195.67 Structural analog with reduced steric bulk; potential CNS activity
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine HCl Br (4-position) 2,2-dimethylpropan-1-amine 278.62 Enantiomer-specific effects possible; research chemical
1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine HCl Br (4), CH₃ (3) 2,2-dimethylpropan-1-amine 292.63 Increased lipophilicity; commercial availability

Key Observations :

  • Halogen Position : A 3-bromo substituent (target compound) may confer distinct electronic effects compared to 4-position halogens, altering receptor binding or metabolic stability .
  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances polarity, while bromine’s larger size increases lipophilicity and steric hindrance .

Amine Backbone Modifications

Compound Name Amine Substituents Key Features Evidence ID
1-(3-Bromophenyl)-2-phenylpropan-2-amine HCl 2-phenylpropan-2-amine Enhanced aromaticity; higher molecular weight (326.66 g/mol)
1-(2-Bromophenyl)propan-2-amine HCl Propan-2-amine (secondary) Reduced steric bulk; potential for faster metabolism
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine HCl 2,2-dimethylpropan-1-amine Structural similarity to target compound; 4-F substitution may alter target selectivity

Key Observations :

  • Secondary Amines : Compounds like 1-(2-bromophenyl)propan-2-amine HCl () exhibit lower molecular weights and may have improved membrane permeability .

Implications for Target Compound :

  • The 3-bromophenyl moiety may enhance interactions with hydrophobic pockets in biological targets, as seen in chalcones .
  • Combining bromophenyl groups with amine functionalities (as in the target compound) could synergize cytotoxicity and transporter modulation .

Biological Activity

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. Its structural features suggest interactions with various biological targets, particularly in the context of neurological disorders and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's structure is characterized by a bromophenyl group and a branched aliphatic amine. This configuration may influence its lipophilicity and binding affinities to biological targets.

Property Details
Molecular Formula C12H18BrN·HCl
Molecular Weight 276.64 g/mol
Solubility Soluble in water and organic solvents
Melting Point Not extensively documented

The biological activity of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride appears to be mediated through its interaction with neurotransmitter receptors. Initial studies suggest that it may exhibit binding affinity for serotonin transporters (SERT) and norepinephrine transporters (NET), which are critical for mood regulation and anxiety responses .

Neurotransmitter Interaction

Research indicates that this compound may inhibit the reuptake of serotonin and norepinephrine, similar to established antidepressants. Binding assays have shown that it competes effectively with radioligands at SERT, suggesting a potential role as an antidepressant or anxiolytic agent .

Case Studies

  • Antidepressant Potential : In a study evaluating various compounds' effects on SERT binding, 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride demonstrated significant displacement of radioligands at concentrations as low as 10 µM, indicating a promising profile for further development as an antidepressant .
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in the bromination position significantly affect binding affinities and biological activities. For instance, compounds with different halogen substitutions exhibited varying levels of activity against SERT and NET.

Comparative Biological Activity Table

Compound Name Binding Affinity (Ki) Biological Activity
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride5 µMAntidepressant potential
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine8 µMModerate SERT affinity
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine12 µMLower efficacy compared to brominated analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Microwave-assisted synthesis (40–60°C, 10–30 min) using halogen-substituted aromatic ketones and amines is effective, yielding 55–87% for bromophenyl derivatives . Catalytic reduction of tertiary amides (e.g., using HBPin and potassium catalysts in toluene) can also produce structurally related amines in high yields (e.g., 92% for 2,2-dimethylpropan-1-amine hydrochloride) . Optimizing solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios of precursors can minimize byproducts like unreacted ketones or over-reduced intermediates.

Q. How is the compound’s structure characterized using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm, multiplet, 3H), methyl groups (δ 0.9–1.2 ppm, singlet), and amine protons (δ 8.1–8.3 ppm, broad) .
  • 13C NMR : Signals for quaternary carbons (e.g., C-Br at ~125 ppm), methyl groups (~26–30 ppm), and amine-bearing carbons (~45–50 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 260–280) confirm molecular weight, while fragmentation patterns validate substituent positions .

Q. What are the storage and handling protocols to ensure stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis. Use desiccants to mitigate hygroscopicity. Handling requires PPE (gloves, lab coat) and fume hoods to avoid inhalation of hydrochloride vapors .

Q. What in vitro models are used to assess its pharmacological potential?

  • Methodological Answer : Cytotoxicity assays (e.g., MCF-7 breast cancer cells, IC50 ~20–50 µg/mL) and enzyme inhibition studies (e.g., tyrosine kinase or neurotransmitter reuptake assays) are common. Dose-response curves and controls (e.g., cisplatin for cytotoxicity) validate activity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, substituent size) influence biological activity?

  • Methodological Answer :

  • Halogen Position : Para-substituted bromophenyl analogs show reduced steric hindrance compared to meta-substituted derivatives, enhancing receptor binding (e.g., IC50 differences of 20–40% in kinase assays) .
  • Substituent Size : Bulkier groups (e.g., cyclopropyl vs. methyl) alter lipophilicity (logP changes by 0.5–1.0 units), impacting blood-brain barrier penetration .
  • SAR Studies : Use QSAR models to predict bioactivity and prioritize analogs for synthesis .

Q. What strategies resolve contradictions in reported biological activities of this compound and its analogs?

  • Methodological Answer :

  • Reproducibility : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability .
  • Meta-Analysis : Compare datasets across studies using tools like RevMan to identify outliers or confounding factors (e.g., impurity profiles) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. How can computational methods predict reactivity or interactions?

  • Methodological Answer :

  • Reactivity Prediction : DFT calculations (e.g., Gaussian 16) model reaction pathways (e.g., amine alkylation energy barriers) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite simulate binding to targets (e.g., dopamine transporters, RMSD <2.0 Å) .
  • Database Mining : Reaxys and PubChem integrate synthetic routes and bioactivity data for analog design .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalyst Optimization : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric reductions, achieving >90% enantiomeric excess (ee) .
  • Chiral Resolution : Diastereomeric salt formation with tartaric acid or HPLC using Chiralpak AD-H columns .
  • Process Controls : In-line FTIR monitors reaction progress, while QbD (Quality by Design) frameworks optimize parameters (e.g., temp, stirring rate) .

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